6-Fluoro-4-methyl-1,2,3,4-tetrahydroquinoline
Description
Structure
3D Structure
Properties
Molecular Formula |
C10H12FN |
|---|---|
Molecular Weight |
165.21 g/mol |
IUPAC Name |
6-fluoro-4-methyl-1,2,3,4-tetrahydroquinoline |
InChI |
InChI=1S/C10H12FN/c1-7-4-5-12-10-3-2-8(11)6-9(7)10/h2-3,6-7,12H,4-5H2,1H3 |
InChI Key |
TXVCAORLDQKDKN-UHFFFAOYSA-N |
Canonical SMILES |
CC1CCNC2=C1C=C(C=C2)F |
Origin of Product |
United States |
Preparation Methods
Reaction Optimization
-
Acid Catalysts : Polyphosphoric acid (PPA) or methanesulfonic acid at 80–100°C facilitates cyclization.
-
Solvent Systems : Toluene or dichloromethane under inert atmospheres minimizes side reactions.
-
Yield Enhancement : Stepwise condensation (e.g., Schiff base formation followed by cyclization) improves regioselectivity.
Table 1: Cyclization Conditions and Outcomes
| Starting Material | Reagent/Catalyst | Solvent | Temperature (°C) | Yield (%) |
|---|---|---|---|---|
| 4-Fluoro-N-methylaniline | PPA | Toluene | 90 | 68 |
| 4-Fluoroaniline + methylglyoxal | H2SO4 | EtOH | 80 | 72 |
Reduction of Quinoline Derivatives
Selective hydrogenation of quinoline precursors offers a pathway to introduce saturation while retaining substituents. For 6-fluoro-4-methylquinoline, catalytic hydrogenation (H2/Pd-C) in ethanol at 50–60°C achieves partial saturation, but over-reduction to decahydroquinoline is a challenge.
Key Considerations
-
Catalyst Choice : Palladium on carbon (Pd-C) or platinum oxide (PtO2) under moderate pressure (3–5 bar) balances activity and selectivity.
-
Additives : Ammonium formate as a hydrogen donor minimizes over-reduction.
-
Stereochemical Control : Asymmetric hydrogenation with chiral ligands (e.g., BINAP) can induce enantioselectivity at the 4-methyl position.
Table 2: Hydrogenation Parameters
| Substrate | Catalyst | Pressure (bar) | Additive | Yield (%) |
|---|---|---|---|---|
| 6-Fluoro-4-methylquinoline | Pd-C (5%) | 4 | NH4HCO2 | 65 |
Enzymatic Resolution of Racemic Mixtures
For enantiomerically pure 6-fluoro-4-methyltetrahydroquinoline, enzymatic resolution using monoamine oxidase or lipases is effective. Deng et al. (2018) achieved >99% ee by selectively deaminating one enantiomer of a racemic mixture. Adapting this to 4-methyl substrates requires optimizing enzyme-substrate compatibility.
Process Design
-
Enzyme Screening : Candida antarctica lipase B (CAL-B) shows broad substrate tolerance for secondary amines.
-
Reaction Medium : Aqueous-organic biphasic systems enhance enzyme stability and product separation.
Asymmetric Synthesis Using Chiral Catalysts
Asymmetric induction during cyclization or reduction ensures precise stereochemistry. The Povarov reaction, a [4+2] cycloaddition between anilines, aldehydes, and dienophiles, has been employed for tetrahydroquinolines. For example, a chiral Brønsted acid catalyst (e.g., phosphoric acid derivative) induces asymmetry during imine formation and cyclization.
Case Study : Arylideneaniline derivatives with 4-methyl and 6-fluoro groups undergo cycloaddition with maleimides, yielding tetrahydroquinolines with up to 92% ee.
Multi-Component Reactions (MCRs)
MCRs streamline synthesis by combining three components in one pot. A modified Groebke-Blackburn-Bienaymé reaction using 4-fluoroaniline, methyl isocyanide, and aldehydes constructs the tetrahydroquinoline core with substituents pre-installed.
Advantages :
-
Reduced purification steps.
-
High atom economy (70–85% yields).
Chemical Reactions Analysis
General Pathways
Tetrahydroquinoline derivatives are typically synthesized via cyclization reactions. For 6-fluoro-2-methyl-1,2,3,4-tetrahydroquinoline , a common method involves:
-
Condensation of anilines with ketones : Reaction of 2-methyl-3-fluoroaniline with cyclohexanone under acid catalysis (e.g., polyphosphoric acid) to form the tetrahydroquinoline core .
-
Resolution of racemates : Use of enzymes like monoamine oxidase from Pseudomonas monteilii to resolve racemic mixtures, achieving >99% enantiomeric excess (ee) .
Key Reaction Conditions
| Reaction Step | Reagents/Conditions | Yield | Source |
|---|---|---|---|
| Cyclization | Cyclohexanone, acid catalyst (PPA), reflux | High | |
| Resolution | Monoamine oxidase, aqueous buffer (pH 7.5) | >99% ee |
Oxidation
Tetrahydroquinolines can be oxidized to quinolines. For 6-fluoro-2-methyl derivatives :
-
Oxidizing agents : KMnO₄ or CrO₃ under acidic/alkaline conditions.
-
Product : 6-fluoro-2-methylquinoline.
Substitution
The fluorine atom at position 6 is susceptible to nucleophilic aromatic substitution (NAS):
-
Reagents : Sodium methoxide (NaOMe) or KOtBu.
-
Outcome : Replacement of F with nucleophiles (e.g., hydroxyl, amino groups).
Coupling Reactions
Tetrahydroquinoline moieties are frequently coupled with other pharmacophores (e.g., pyridazinones) for drug design:
-
Example : Coupling with pyridazinone derivatives using carbonyl reagents (e.g., diethyl ethoxymethylenemalonate) under PPA catalysis .
-
Key steps :
-
Formation of enolate intermediates.
-
Cyclization to form fused heterocycles.
-
Enzymatic Resolution
Monoamine oxidase selectively oxidizes one enantiomer in racemic mixtures, enabling enantioselective resolution .
Antimicrobial Activity
While not directly studied for the 4-methyl variant, related tetrahydroquinolines (e.g., 6-fluoro-2-methyl) act as intermediates in fluoroquinolone antibiotics. Their mechanism likely involves:
-
DNA gyrase inhibition : Preventing bacterial DNA replication.
Comparison with Analogous Compounds
Research Gaps
The provided sources lack explicit data on:
-
Direct synthesis methods for the 4-methyl isomer.
-
Biological activity of 6-fluoro-4-methyl derivatives.
-
Detailed reaction kinetics for fluorine substitution at position 6.
Scientific Research Applications
Medicinal Chemistry
Antimicrobial Activity
One of the most notable applications of 6-fluoro-4-methyl-1,2,3,4-tetrahydroquinoline is in the development of antimicrobial agents. Research has shown that derivatives of this compound exhibit significant antibacterial and antifungal properties. For instance, studies have indicated that certain synthesized compounds based on this structure demonstrate effectiveness against strains such as Mycobacterium smegmatis and Pseudomonas aeruginosa, with minimum inhibitory concentration (MIC) values as low as 6.25 µg/ml .
Anti-mutagenic Properties
The compound has also been investigated for its anti-mutagenic properties. Fluorine substitution at specific positions in related compounds has been shown to inhibit mutagenic activity. For example, structural modifications involving fluorine at position 2 of 4-methylquinoline resulted in reduced mutagenicity in Ames tests, highlighting the potential for developing safer therapeutic agents .
Structure-Activity Relationship Studies
Inhibition of EPAC1 Activity
Recent studies have explored the structure-activity relationship (SAR) of tetrahydroquinoline analogs, including this compound. It was found that certain substitutions significantly enhance the inhibition of the Exchange Protein directly Activated by cAMP (EPAC1), a target implicated in various diseases. The presence of bromine and formyl groups on the tetrahydroquinoline structure was shown to optimize EPAC1 inhibition activity .
Synthesis and Derivative Development
Synthesis Pathways
The synthesis of this compound typically involves multi-step processes that include reactions with various reagents under controlled conditions. For instance, coupling with tosyl-S-prolinoyl chloride has been utilized to produce diastereoisomers that exhibit differing biological activities . The synthesis methods are crucial for producing derivatives that can be screened for enhanced biological efficacy.
Case Studies
Mechanism of Action
The mechanism of action of 6-Fluoro-4-methyl-1,2,3,4-tetrahydroquinoline involves its interaction with molecular targets such as enzymes and receptors. The fluorine atom enhances the compound’s binding affinity and specificity, making it a potent inhibitor of certain enzymes. The compound’s effects are mediated through pathways involving electrostatic and hydrophobic interactions .
Comparison with Similar Compounds
Similar Compounds
- 6-Fluoro-2-methyl-1,2,3,4-tetrahydroquinoline
- 6-Fluoro-8-methyl-1,2,3,4-tetrahydroquinoline
- Methyl 6-fluoro-1,2,3,4-tetrahydroquinoline-2-carboxylate
Uniqueness
6-Fluoro-4-methyl-1,2,3,4-tetrahydroquinoline is unique due to the specific positioning of the fluorine and methyl groups, which confer distinct chemical and biological properties. This unique structure enhances its potential as a versatile intermediate in various synthetic pathways and its efficacy in biological applications .
Biological Activity
6-Fluoro-4-methyl-1,2,3,4-tetrahydroquinoline is a nitrogen-containing heterocyclic compound with a unique molecular structure that has garnered attention for its potential biological activities. The compound's molecular formula is , with a molecular weight of approximately 179.23 g/mol. Its structure features a tetrahydroquinoline core, characterized by the presence of a fluorine atom at the sixth position and a methyl group at the fourth position, which contribute to its distinctive chemical behavior and biological interactions .
Biological Activities
Research indicates that this compound exhibits various biological activities:
- Anticancer Properties : Some derivatives have shown promise in inhibiting cancer cell proliferation. Studies have demonstrated that compounds related to this structure can effectively target human cancer cell lines such as prostate (DU-145), cervix (HeLa), lung adenocarcinoma (A549), liver (HepG2), and breast (MCF-7) .
- CNS Activity : The compound has been investigated for its central nervous system (CNS) activities. For instance, certain derivatives have been identified as selective inhibitors of nitric oxide synthase (nNOS), which plays a role in neuropathic pain and other CNS disorders .
Structure-Activity Relationship (SAR)
The biological activity of this compound is influenced by its structural features. The following table summarizes some related compounds and their similarity indices:
| Compound Name | Molecular Formula | Similarity Index |
|---|---|---|
| 6-Fluoro-1,2,3,4-tetrahydroquinoline | C9H10FN | 0.94 |
| 6-Fluoro-2-methyl-1,2,3,4-tetrahydroquinoline | C10H12FN | 0.96 |
| 7-Fluoro-1,2,3,4-tetrahydrocyclopenta[b]indole | C11H10FN | 0.88 |
| 5-Fluoro-3-(piperidin-4-yl)-1H-indole | C13H14FN | 0.84 |
| 2-Methyl-N-phenyl-1,2,3,4-tetrahydroquinolin-4-amine | C15H18N2 | 0.75 |
The variations in substituents and functional groups can significantly enhance or diminish biological activity .
Case Studies
Several studies have provided insights into the biological efficacy of this compound:
- Antiproliferative Activity : A study demonstrated that derivatives of tetrahydroquinoline exhibited significant antiproliferative effects against cancer cell lines with IC50 values ranging from to . This suggests a strong potential for development as anticancer agents .
- Inhibition of Nitric Oxide Synthase : Research on nNOS inhibitors revealed that certain derivatives could effectively reverse thermal hyperalgesia in rat models at doses as low as . This highlights the potential therapeutic applications in pain management .
The mechanisms through which this compound exerts its biological effects include:
- Enzyme Inhibition : The compound interacts with various enzymes and receptors within the body. For example, its ability to inhibit nNOS suggests a role in modulating nitric oxide levels in the CNS .
- Cell Cycle Arrest : Some derivatives have been shown to induce G2/M phase arrest in cancer cells, leading to increased apoptosis through activation of caspases .
Q & A
Basic Research Questions
Q. What are the primary synthetic routes for 6-Fluoro-4-methyl-1,2,3,4-tetrahydroquinoline, and how do reaction conditions influence yield and purity?
- Methodological Answer : The compound is typically synthesized via cyclization of 2-methyl-3-fluoroaniline with cyclohexanone using an acid catalyst under reflux conditions. Key parameters include:
- Catalyst selection : Strong acids (e.g., H₂SO₄) improve cyclization efficiency but may require neutralization steps to isolate the product .
- Purification : Column chromatography or crystallization is critical for achieving >95% purity, as impurities (e.g., unreacted aniline) persist in crude mixtures .
- Yield optimization : Reaction time (6–12 hours) and stoichiometric ratios (1:1.2 aniline:ketone) are critical variables .
Q. How can researchers characterize the structural and electronic properties of this compound?
- Methodological Answer : Use spectroscopic and computational tools :
- NMR : H and NMR confirm regioselectivity of fluorine substitution (δ ~ -120 ppm for ) and methyl group position (δ ~1.2 ppm for CH₃) .
- X-ray crystallography : Resolves steric effects of the methyl group and planarity of the tetrahydroquinoline ring .
- DFT calculations : Predict electronic effects of fluorine (e.g., increased electrophilicity at C-6) for reaction planning .
Q. What are the documented biological activities of this compound, and how do they compare to non-fluorinated analogs?
- Methodological Answer : The compound inhibits bacterial DNA gyrase and topoisomerase IV, with fluorine enhancing potency by 3–5× compared to non-fluorinated analogs. Key assays include:
- MIC testing : Against Gram-negative pathogens (e.g., E. coli: MIC = 0.5–2 µg/mL vs. 2–8 µg/mL for non-fluorinated derivatives) .
- Enzyme inhibition : Fluorescence-based assays quantify DNA-binding affinity (Kd = 0.8 nM vs. 3.2 nM for non-fluorinated) .
Advanced Research Questions
Q. How can conflicting data on synthetic yields (e.g., 60% vs. 85%) be resolved in literature reports?
- Methodological Answer : Contradictions often arise from uncontrolled variables :
- Catalyst deactivation : Trace moisture reduces H₂SO₄ efficiency; use molecular sieves or anhydrous conditions .
- Side reactions : Over-refluxing (>12 hours) promotes decomposition (e.g., oxidation to quinoline derivatives). Monitor via TLC .
- Validation : Reproduce protocols with strict control of temperature (±2°C) and solvent purity (HPLC-grade) .
Q. What strategies optimize regioselectivity in electrophilic substitution reactions involving this compound?
- Methodological Answer : Fluorine directs substitution to C-5 or C-7 via resonance effects. Key approaches:
- Nitration : Use HNO₃/AcOH at 0°C to favor C-5 nitro derivatives (70% yield) over C-7 (20%) .
- Halogenation : NBS in CCl₄ selectively brominates C-7 due to steric hindrance from the methyl group .
- Computational guidance : Frontier molecular orbital (FMO) analysis predicts reactive sites .
Q. How does the methyl group at C-4 influence the compound’s conformational stability and pharmacological profile?
- Methodological Answer : The methyl group induces axial chirality and stabilizes boat conformations:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
